molecular formula C10H22O B1582256 5-Methyl-5-nonanol CAS No. 33933-78-7

5-Methyl-5-nonanol

Cat. No.: B1582256
CAS No.: 33933-78-7
M. Wt: 158.28 g/mol
InChI Key: AGSIGVZAVLOKLP-UHFFFAOYSA-N
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Description

5-Methyl-5-nonanol is an organic compound with the molecular formula C₁₀H₂₂O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-5-nonanol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, 5-methyl-5-nonanone, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydrogenation of 5-methyl-5-nonanal. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the addition of hydrogen to the aldehyde group, converting it into the corresponding alcohol .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-5-nonanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂)

Major Products Formed:

    Oxidation: 5-Methyl-5-nonanone

    Reduction: this compound

    Substitution: 5-Methyl-5-nonyl chloride

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific branching and the position of the hydroxyl group, which confer distinct physical and chemical properties. Its structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields .

Properties

IUPAC Name

5-methylnonan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-6-8-10(3,11)9-7-5-2/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSIGVZAVLOKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187557
Record name 5-Methyl-5-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33933-78-7
Record name 5-Methyl-5-nonanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33933-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-5-nonanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033933787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-5-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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